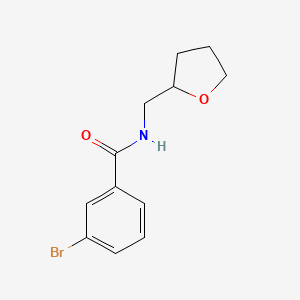![molecular formula C16H14N2O4 B3866162 1-(4-methoxyphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one CAS No. 5557-65-3](/img/structure/B3866162.png)
1-(4-methoxyphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one
説明
1-(4-methoxyphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one, also known as MNPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNPA is a member of the chalcone family of compounds, which are known for their diverse biological activities.
作用機序
The mechanism of action of 1-(4-methoxyphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in oxidative stress and inflammation. 1-(4-methoxyphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. 1-(4-methoxyphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. 1-(4-methoxyphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), two molecules involved in oxidative stress and inflammation. 1-(4-methoxyphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, 1-(4-methoxyphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one has been shown to reduce the expression of various inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
1-(4-methoxyphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one has several advantages for lab experiments, including its ease of synthesis, high purity, and diverse biological activities. 1-(4-methoxyphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one can be easily synthesized in large quantities and has been shown to exhibit potent activities in various assays. However, 1-(4-methoxyphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one also has some limitations, including its potential toxicity and lack of specificity for certain targets. Further studies are needed to fully understand the safety and efficacy of 1-(4-methoxyphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one for various applications.
将来の方向性
There are several future directions for 1-(4-methoxyphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one research, including its potential use as a therapeutic agent for various diseases such as cancer and inflammation. 1-(4-methoxyphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one can also be further studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples. Further studies are needed to fully understand the mechanism of action of 1-(4-methoxyphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one and its potential targets. In addition, the development of 1-(4-methoxyphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one derivatives with improved specificity and efficacy is an area of future research.
科学的研究の応用
1-(4-methoxyphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one has been studied for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. 1-(4-methoxyphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one has been shown to exhibit potent antioxidant, anti-inflammatory, and anticancer activities. 1-(4-methoxyphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
特性
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-(2-nitroanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-22-13-8-6-12(7-9-13)16(19)10-11-17-14-4-2-3-5-15(14)18(20)21/h2-11,17H,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRDFTHECGBXQE-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CNC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415299 | |
| Record name | ZINC04179936 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-methoxyphenyl)-3-[(2-nitrophenyl)amino]prop-2-en-1-one | |
CAS RN |
5557-65-3 | |
| Record name | ZINC04179936 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-morpholinyl)-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3866084.png)
![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}nicotinohydrazide](/img/structure/B3866088.png)
![6b-acetyl-4a,6a-dimethyl-3,4,4a,4b,5,6,6a,6b,7a,8,8a,8b,9,10-tetradecahydro-2H-naphtho[2',1':4,5]indeno[1,2-b]oxiren-2-one](/img/structure/B3866100.png)
![(2-methoxy-1-methylethyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B3866104.png)
![N-[1,1-dimethyl-2-(8-methyl-2,8-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]-4-methoxyaniline](/img/structure/B3866109.png)

![7-[(2-aminophenyl)thio]-1-ethyl-6,8-difluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B3866131.png)
![N'-[(5-methyl-2-furyl)methylene]cyclopropanecarbohydrazide](/img/structure/B3866137.png)
![N-{2-[2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B3866143.png)




![isonicotinaldehyde O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3866178.png)